molecular formula C22H28O4 B12733933 3,7-Dimethyl-2,6-octadienyl 5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoate CAS No. 144055-33-4

3,7-Dimethyl-2,6-octadienyl 5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoate

Cat. No.: B12733933
CAS No.: 144055-33-4
M. Wt: 356.5 g/mol
InChI Key: GHRVGTODONIMMB-ODNSTRCESA-N
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Description

3,7-Dimethyl-2,6-octadienyl 5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoate is a complex organic compound known for its diverse chemical properties and potential applications in various fields. This compound is characterized by its unique structure, which includes both aromatic and aliphatic components, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-2,6-octadienyl 5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoate typically involves multi-step organic reactions. The process begins with the preparation of the aliphatic and aromatic precursors, followed by their coupling under specific conditions. Common reagents used in the synthesis include Grignard reagents, organolithium compounds, and various catalysts to facilitate the coupling reactions. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods allows for the optimization of reaction conditions, leading to higher yields and purity of the final product. Industrial production also involves rigorous quality control measures to ensure that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-2,6-octadienyl 5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents can be introduced using reagents like halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium catalysts, and lithium aluminum hydride.

    Substitution: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions include various derivatives such as alcohols, ketones, carboxylic acids, and substituted aromatic compounds. These products can further undergo additional reactions to form more complex molecules.

Scientific Research Applications

3,7-Dimethyl-2,6-octadienyl 5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the development of new materials and catalysts.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties. It is used in assays to understand its interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer. Its ability to modulate specific molecular pathways makes it a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-2,6-octadienyl 5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoate involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in inflammatory and oxidative stress responses. The compound can inhibit the production of pro-inflammatory cytokines and reactive oxygen species, thereby exerting its anti-inflammatory and antioxidant effects. Molecular docking studies have shown that it can bind to key residues in the active sites of enzymes, stabilizing the enzyme-substrate complex and preventing the progression of inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

    Xanthoangelol: A natural chalcone with similar anti-inflammatory and antioxidant properties.

    5-Hydroxy-3′,4′,7-trimethoxyflavone: Another flavonoid with comparable biological activities.

    Diterpenoids: Compounds with similar structural features and biological functions.

Uniqueness

What sets 3,7-Dimethyl-2,6-octadienyl 5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoate apart from these similar compounds is its unique combination of aliphatic and aromatic components, which confer distinct chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .

Properties

CAS No.

144055-33-4

Molecular Formula

C22H28O4

Molecular Weight

356.5 g/mol

IUPAC Name

[(2E)-3,7-dimethylocta-2,6-dienyl] (2E,4E)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienoate

InChI

InChI=1S/C22H28O4/c1-17(2)8-7-9-18(3)14-15-26-22(24)11-6-5-10-19-12-13-20(23)21(16-19)25-4/h5-6,8,10-14,16,23H,7,9,15H2,1-4H3/b10-5+,11-6+,18-14+

InChI Key

GHRVGTODONIMMB-ODNSTRCESA-N

Isomeric SMILES

CC(=CCC/C(=C/COC(=O)/C=C/C=C/C1=CC(=C(C=C1)O)OC)/C)C

Canonical SMILES

CC(=CCCC(=CCOC(=O)C=CC=CC1=CC(=C(C=C1)O)OC)C)C

Origin of Product

United States

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